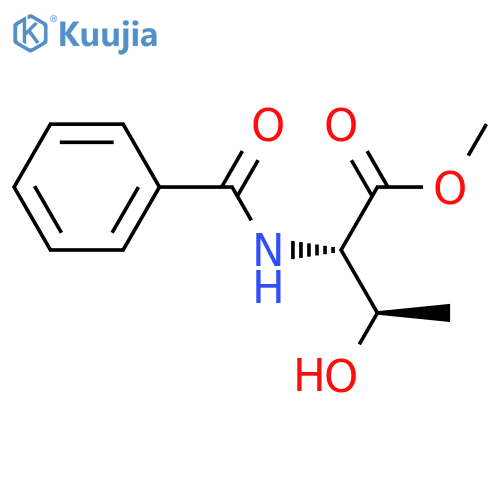

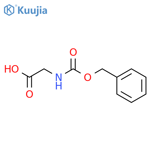

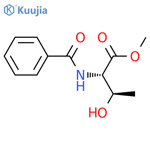

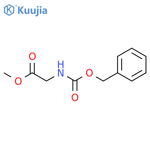

Synthesis of an actinomycin-related peptide lactone from the corresponding cyclic pentapeptide by N,O-acyl shift

,

International Journal of Peptide & Protein Research,

1989,

34(3),

196-9